Absolute Stereochemistry (2S,3S) vs. (3R,4S) Ezetimibe Key Intermediates: Structural and Synthetic-Route Divergence
The target compound bears (2S,3S) absolute configuration with the carbaldehyde at the C-3 position of the β-lactam ring. In contrast, the primary ezetimibe key intermediate described in Schering-Plough patents—(3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one—carries (3R,4S) configuration and features a fully elaborated 3-(4-fluorophenyl)-3-oxopropyl side chain at C-3 rather than an aldehyde group [1]. The (2S,3S)-3-carbaldehyde is an earlier-stage intermediate (designated E6 in the CN105439929A patent route) that precedes side-chain installation, whereas the (3R,4S) intermediate is used in the final deprotection step [2]. This represents a fundamentally different synthetic entry point: procurement of the (2S,3S)-3-carbaldehyde enables divergent analogue synthesis, whereas the (3R,4S) intermediate is a linear precursor to ezetimibe only.
| Evidence Dimension | Synthetic role and C-3 functional group identity |
|---|---|
| Target Compound Data | (2S,3S) configuration; C-3 substituent = carbaldehyde (-CHO); designated intermediate E6; positioned 3–4 steps prior to final ezetimibe |
| Comparator Or Baseline | (3R,4S) configuration; C-3 substituent = 3-(4-fluorophenyl)-3-oxopropyl side chain; designated penultimate intermediate; used in final debenzylation step (CAS 190595-65-4) |
| Quantified Difference | C-3 oxidation state difference: aldehyde (oxidation level of carboxylic acid derivative) vs. ketone side chain; (2S,3S) vs. (3R,4S) stereochemistry represents inverted configuration at both C-2/C-3 relative to the 4-substituent |
| Conditions | Comparative analysis of patent-disclosed ezetimibe synthetic routes (CN105439929A vs. US 20090227786) |
Why This Matters
The (2S,3S)-3-carbaldehyde enables late-stage diversification through aldehyde chemistry (aldol, Wittig, reductive amination) that is inaccessible from the (3R,4S) side-chain intermediate, making the target compound the preferred procurement choice for analogue synthesis and impurity profiling programs.
- [1] Schering Corporation. US Patent Application 20090227786 – Processes for preparing intermediate compounds useful for the preparation of ezetimibe. Filed 2006-12-22. Describes (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one as the key intermediate. View Source
- [2] Jiangsu Hansyn Pharma Co., Ltd. CN105439929A – Synthesis process of ezetimibe intermediate. Publication date: 2016-03-30. Designates (2S,3S)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde as intermediate E6 in a multi-step route to ezetimibe. View Source
